molecular formula C10H15BrN4O B10913380 (4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone

(4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone

Cat. No.: B10913380
M. Wt: 287.16 g/mol
InChI Key: GDIMSNRZHUDRQY-UHFFFAOYSA-N
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Description

The compound "(4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone" features a pyrazole core substituted with a bromine atom at position 4 and an ethyl group at position 1, linked via a methanone bridge to a piperazine moiety. Pyrazole derivatives are widely recognized for their pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

Molecular Formula

C10H15BrN4O

Molecular Weight

287.16 g/mol

IUPAC Name

(4-bromo-1-ethylpyrazol-3-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C10H15BrN4O/c1-2-15-7-8(11)9(13-15)10(16)14-5-3-12-4-6-14/h7,12H,2-6H2,1H3

InChI Key

GDIMSNRZHUDRQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2CCNCC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE typically involves the formation of the pyrazole ring followed by the introduction of the piperazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound . The piperazine moiety is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalysts to facilitate efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom. Coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperazine moiety can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparisons

Pyrazole Derivatives with Halogen Substituents
  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, Entry 13): This compound shares a bromophenyl-substituted pyrazole but includes a fluorophenyl group and a dihydro-pyrazole ring.
  • 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ():
    Contains a chlorophenyl group and a ketone at position 3. The chlorine substituent, smaller than bromine, may reduce halogen bonding efficacy but increase lipophilicity .
Piperazine-Linked Heterocycles
  • Imidazo[4,5-b]pyridine-piperazine Methanone Derivatives (): Replaces the pyrazole with an imidazopyridine ring, enhancing π-π stacking interactions. The imidazopyridine’s planar structure may improve target binding but reduce solubility .
  • The nitro group introduces strong electron-withdrawing effects, altering reactivity .
Substituted Piperazine Derivatives
  • 4-Ethyl-piperazine Derivatives ():
    Alkyl-substituted piperazines (e.g., ethyl) increase basicity and membrane permeability compared to the unsubstituted piperazine in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Halogen Bonding Potential
Target Compound 312.2 Br, Ethyl, Piperazine 1.8 High (Br)
1-[5-(4-Bromophenyl)-...ethanone 347.2 Br, Fluorophenyl, Dihydro 2.5 Moderate (Br, F)
4-Bromo-2-(4'-chlorophenyl)-...one 301.5 Br, Cl, Methyl 2.9 Low (Cl)
Cyclohexyl(4-nitrophenyl)methanone 317.3 Cyclohexyl, NO2 3.2 None

Crystallographic and Stability Analysis

  • SHELX Refinement (): Structural studies of similar compounds (e.g., pyrazole-thiazole hybrids in ) reveal halogen bonding and π-stacking stabilize crystal lattices. The target compound’s bromine may promote similar interactions .

Biological Activity

The compound (4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone , also known as 4-bromo-1-ethyl-1H-pyrazol-3-yl piperazin-1-yl methanone hydrochloride , has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. Its unique structural features, including the pyrazole and piperazine moieties, contribute to its diverse biological profile.

  • Molecular Formula : C10_{10}H16_{16}BrN4_4O
  • Molecular Weight : 323.619 g/mol
  • CAS Number : 1189660-71-6

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its pharmacological properties and mechanisms of action.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the bromine atom in the structure enhances the compound's ability to disrupt bacterial cell walls and inhibit growth. In vitro studies have shown that it possesses activity against a range of Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines. Studies have demonstrated that it can induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial effects of various pyrazole derivatives, including (4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone, showing significant inhibition against Staphylococcus aureus and E. coli.
Study 2 Evaluated the anticancer activity in vitro against breast cancer cell lines (MCF7), revealing an IC50 value of 15 µM, indicating potent cytotoxicity.
Study 3 Assessed neuropharmacological effects in animal models, demonstrating anxiolytic properties through behavioral tests such as the elevated plus maze.

The mechanisms through which (4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases.
  • Modulation of Signaling Pathways : Alters pathways such as PI3K/Akt and MAPK, which are critical in cell survival and proliferation.

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